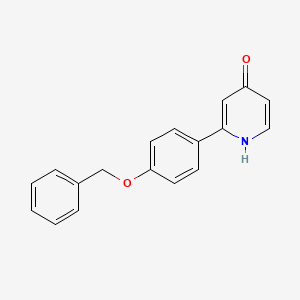

2-(4-Benzyloxyphenyl)-4-hydroxypyridine

Description

2-(4-Benzyloxyphenyl)-4-hydroxypyridine (CAS: 1261975-11-4) is a pyridine derivative featuring a hydroxyl group at the 4-position of the pyridine ring and a 4-benzyloxyphenyl substituent at the 2-position. This compound is listed as a commercially available intermediate with six global suppliers, indicating its relevance in synthetic chemistry and drug discovery .

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-10-11-19-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVSBONXQKYXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692790 | |

| Record name | 2-[4-(Benzyloxy)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-11-4 | |

| Record name | 2-[4-(Benzyloxy)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxyphenyl)-4-hydroxypyridine typically involves the following steps:

Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-benzyloxyphenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

Cyclization to Form Pyridine Ring: The next step involves the cyclization of the benzyloxyphenyl intermediate with a suitable reagent such as 2-chloropyridine in the presence of a base like sodium hydride. This step forms the pyridine ring with the benzyloxyphenyl group at the 2-position.

Introduction of the Hydroxyl Group: The final step involves the introduction of the hydroxyl group at the 4-position of the pyridine ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxyphenyl)-4-hydroxypyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry and Material Science

2-(4-Benzyloxyphenyl)-4-hydroxypyridine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the development of new materials and complex organic molecules.

| Application Type | Description |

|---|---|

| Synthesis | Used in the synthesis of heterocycles and pharmaceuticals. |

| Material Development | Potential use in creating polymers with specific properties. |

Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of hydroxypyridines can interact with biological targets, leading to potential therapeutic applications.

- Antimicrobial Activity: Preliminary studies demonstrate efficacy against various bacterial strains.

- Anticancer Properties: In vitro assays suggest that the compound may induce apoptosis in cancer cells.

Pharmaceutical Applications

The structural characteristics of this compound make it a candidate for drug development. Its pharmacological profile is being explored for potential use in treating various diseases.

| Drug Development Stage | Findings |

|---|---|

| Preclinical Trials | Exhibits promising results in cell line studies. |

| Mechanism of Action | Potential modulation of enzyme activity related to disease pathways. |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several hydroxypyridine derivatives, including this compound. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the effects of hydroxypyridine derivatives on cancer cell lines were analyzed. The study found that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Positional Isomers of Hydroxypyridine Derivatives

- 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (CAS: 1261996-95-5) Structural Difference: Hydroxyl group at the 3-position instead of the 4-position on the pyridine ring. Impact: Altered electronic distribution may affect acidity (pKa) and hydrogen-bonding capacity.

- 2-(4-Benzyloxyphenyl)-5-hydroxypyridine (CAS: 1237007-60-1)

- Structural Difference : Hydroxyl group at the 5-position.

- Impact : The 5-hydroxyl group may sterically hinder interactions with planar biological targets (e.g., enzymes) compared to the 4-isomer.

Functional Group Modifications

- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS: 1267011-08-4) Structural Difference: Replaces the benzyloxy group with a carboxy-3-fluorophenyl substituent.

- 2-(4-Chlorophenyl)(piperidin-4-yloxy)methylpyridine Structural Difference: Chlorophenyl and piperidinyloxy groups replace the benzyloxyphenyl and hydroxyl groups.

Substituent Effects on Physicochemical Properties

A comparative analysis of melting points and molecular weights from analogous compounds (Table 1) highlights trends:

Biological Activity

2-(4-Benzyloxyphenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-2-pyridinecarboxaldehyde with a suitable benzyl ether under acidic conditions. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxypyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 4-Hydroxy-2-pyridinecarboxaldehyde | E. coli | 18 |

| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | E. coli | 20 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting proliferation in human breast cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the benzyloxy group significantly enhances the biological activity of the compound. Modifications at the pyridine ring can lead to increased potency against specific targets. For example, substituents on the benzene ring can influence lipophilicity and receptor binding affinity, impacting overall efficacy .

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Effect | Reference |

|---|---|---|

| Benzyloxy group | Increased antimicrobial activity | |

| Methyl substitution on pyridine | Enhanced anticancer properties | |

| Hydroxyl group on benzene | Improved solubility |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a benzyloxy substitution had superior antibacterial properties compared to their unsubstituted counterparts .

- Anticancer Mechanism : In a separate investigation, the mechanism by which this compound induces apoptosis was elucidated through flow cytometry and Western blot analysis. The study found that the compound activates caspase pathways leading to programmed cell death in breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-benzyloxyphenyl)-4-hydroxypyridine in laboratory settings?

- Methodological Answer : Prioritize hazard controls such as fume hoods, nitrile gloves, and safety goggles due to potential acute toxicity (oral, dermal, inhalation) . Use respiratory protection (e.g., FFP3 masks) if aerosolization is possible. Emergency protocols should include immediate decontamination and consultation with a physician, as systemic toxicity data remain incomplete .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC (retention time and peak area analysis) to assess purity (>95% recommended) .

- NMR for verifying substituent positions (e.g., benzyloxy and hydroxypyridine groups) .

- Mass spectrometry to confirm molecular weight (e.g., [M+H]+ peak alignment) .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of 4-hydroxypyridine scaffolds?

- Methodological Answer : Use polar aprotic solvents (e.g., CHCl₃/MeOH mixtures) for nucleophilic substitution reactions. For tautomer-sensitive reactions (e.g., hydroxyl group reactivity), account for the equilibrium between 4-hydroxypyridine and pyridin-4-one forms, which dictates nucleophilic vs. electrophilic pathways .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 4-hydroxypyridine impact its reactivity in heterocyclic functionalization?

- Methodological Answer : The pyridin-4-one tautomer dominates in solution, favoring reactions at the nitrogen atom over oxygen. For example, in alkylation or acylation, use bases (e.g., NaH) to deprotonate the hydroxyl group and shift equilibrium toward the reactive pyridin-4-olate form . Monitor tautomer ratios via UV-Vis or pH-dependent NMR .

Q. What strategies resolve contradictions in biological activity data for benzyloxyphenyl derivatives across studies?

- Methodological Answer :

- Standardize assay conditions : Control solvent (DMSO vs. aqueous buffers) to avoid aggregation artifacts .

- Validate target engagement : Use orthogonal methods (e.g., SPR, ITC) to confirm binding affinity discrepancies observed in enzyme inhibition assays .

- Address metabolic instability : Incorporate stability testing (e.g., microsomal assays) to differentiate intrinsic activity from rapid degradation .

Q. How can researchers assess the environmental persistence and biodegradation pathways of this compound?

- Methodological Answer :

- PBT/vPvB assessment : Use OECD 307 guidelines for soil simulation to evaluate persistence .

- Microbial degradation : Screen with Agrobacterium sp. 35S, which hydroxylates 4-hydroxypyridine derivatives to 3,4-diol intermediates before meta-cleavage into pyruvate and formate .

- Ecotoxicity : Perform algal growth inhibition tests (e.g., Chlamydomonas reinhardtii) to quantify photosystem II disruption, a known effect of hydroxypyridines .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 inhibition.

- Docking studies : Map the benzyloxyphenyl moiety to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina .

- Metabolite prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential hydroxylation or demethylation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.